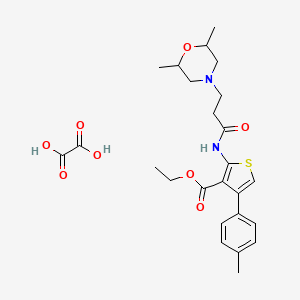

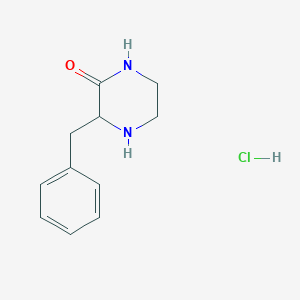

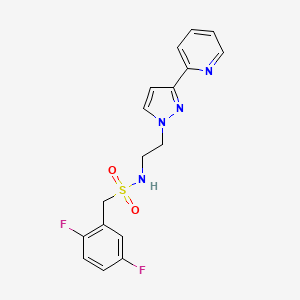

![molecular formula C9H16O B2536908 2,2-Dimethylspiro[3.3]heptan-6-ol CAS No. 2378503-51-4](/img/structure/B2536908.png)

2,2-Dimethylspiro[3.3]heptan-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis and Stereochemistry : The synthesis and circular dichroism of Fecht acid analogs and related compounds provide insights into the absolute stereochemistry of chiral spiro[3.3]heptane compounds. This research offers a method to determine the absolute configuration of these compounds, which is crucial for understanding their chemical behavior and potential applications in drug design and other areas (Murai et al., 2000).

Spirocyclic Azetidines : The novel angular spirocyclic azetidines, including gem-difluoro and gem-dimethyl variants, demonstrate the versatility of spiro[3.3]heptane derivatives in drug discovery. These compounds can be synthesized efficiently and have potential applications in the development of new pharmaceuticals (Carine M. Guerot et al., 2011).

Applications in Material Science

- Polymerization and Materials : The laser-powered homogeneous pyrolysis of 4-silaspiro[3,3]heptane has been studied as a source for 2-silaallene and its polymer. This research highlights the potential of spiro[3.3]heptane derivatives in creating new materials with unique properties, such as those derived from 2-silaallene polymerization (M. Urbanova et al., 1996).

Pharmacological Applications

- Anticonvulsant Agents : N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives have been evaluated as potential anticonvulsant agents. Some of these compounds showed promising activities, highlighting the therapeutic potential of spiro[3.3]heptane derivatives in treating seizure disorders (Jinping Li et al., 2015).

Chemical Ecology

- Insect Repellents : A nitrogen-containing terpene isolated from the defensive secretion of a millipede was found to be repellent to insects. This compound's structure relates to spiro[3.3]heptane derivatives, suggesting their role in natural defense mechanisms and potential applications as bio-inspired insect repellents (J. Smolanoff et al., 1975).

Propriétés

IUPAC Name |

2,2-dimethylspiro[3.3]heptan-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8(2)5-9(6-8)3-7(10)4-9/h7,10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZOJJDZAQMPBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C1)CC(C2)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

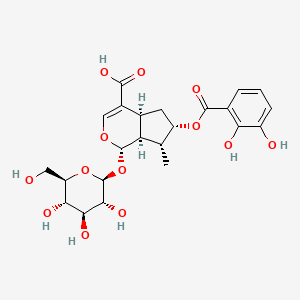

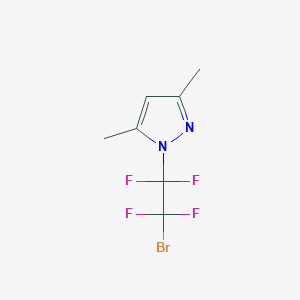

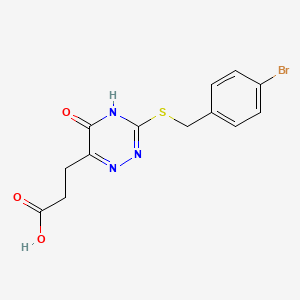

![(4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2536829.png)

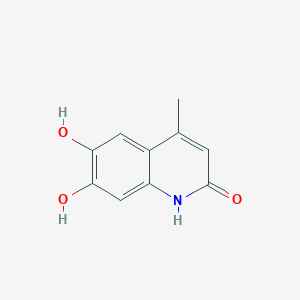

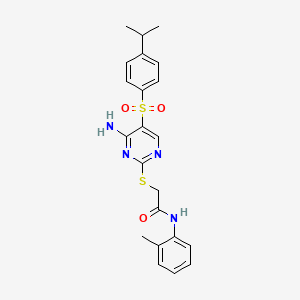

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536834.png)

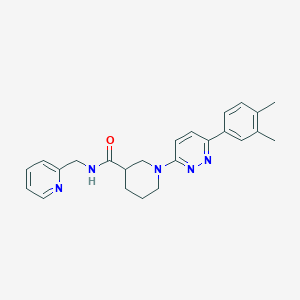

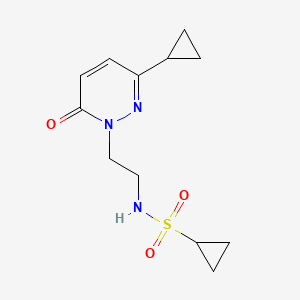

![3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2536839.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536841.png)